(Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-((3-Methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at position 6 with a 3-methoxybenzyloxy group and at position 2 with a thiophen-2-ylmethylene moiety. Aurones are a class of flavonoids known for their anticancer, antimicrobial, and anti-inflammatory activities. This compound’s structure combines a methoxybenzyl ether (enhancing lipophilicity) and a thiophene heterocycle (contributing π-π interactions), making it a candidate for targeting tubulin or kinase pathways .
Properties
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S/c1-23-15-5-2-4-14(10-15)13-24-16-7-8-18-19(11-16)25-20(21(18)22)12-17-6-3-9-26-17/h2-12H,13H2,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLFMJNRIOQFIC-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((3-methoxybenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H16O3S
- Molecular Weight : 300.39 g/mol
- CAS Number : Not available
The compound features a benzofuran backbone with a methoxybenzyl ether and a thiophenyl group, contributing to its unique reactivity and biological activity.
1. Antioxidant Activity
Research indicates that compounds within the benzofuran class exhibit significant antioxidant properties. The presence of the methoxy group may enhance the ability of this compound to scavenge free radicals, thus reducing oxidative stress in cells.
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Antioxidant | Scavenging free radicals | Significant reduction in reactive oxygen species (ROS) levels |
2. Anti-inflammatory Activity
The compound has demonstrated potential in inhibiting pro-inflammatory cytokines. For instance, studies have shown that it can suppress tumor necrosis factor alpha (TNF-α) and interleukin levels, which are crucial in inflammatory pathways.
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL levels | Over 70% inhibition of monocyte adhesion to endothelial cells |
3. Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Induction of apoptosis | Inhibition of cancer cell proliferation in vitro |
Inflammatory Bowel Disease (IBD)
In a controlled study, treatment with this compound led to significant improvements in models of IBD, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.
Cancer Research
In xenograft models, administration of this compound resulted in a marked decrease in tumor size and increased apoptosis within tumor tissues, indicating its potential as an anticancer agent.
The biological effects of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The methoxy group likely enhances radical scavenging capabilities.
- Anti-inflammatory Effects : Suppression of key inflammatory mediators such as TNF-α plays a critical role.
- Anticancer Mechanisms : Inducing apoptosis through intrinsic pathways is crucial for its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of aurones are highly dependent on substituents at positions 2 (benzylidene group) and 6 (alkoxy/hydroxy group). Below is a detailed comparison with key analogs:
Key Structural and Functional Insights
C-2 Substituent Effects: Thiophene vs. Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) at C-3/C-4 (as in 6y) increase solubility but reduce membrane permeability compared to chloro or cyano groups (electron-withdrawing) in 5a/5b .
C-6 Substituent Effects: 3-Methoxybenzyloxy vs. Dichlorobenzyloxy: The 3-methoxybenzyloxy group in the target compound likely improves metabolic stability over hydroxy analogs (e.g., 6y) but may reduce potency compared to 5b’s dichlorobenzyloxy group, which enhances hydrophobic interactions .
Biological Activity :
- Tubulin Inhibition : Compounds like 5a and 5b inhibit tubulin polymerization at the colchicine site, with IC₅₀ values <100 nM. The target compound’s thiophene moiety may similarly disrupt microtubule dynamics .
- Kinase Targeting : Aurones with pyridine/indole groups (e.g., 5a) show dual activity against tubulin and kinases like PIM1 (IC₅₀ = 3 nM in ), whereas thiophene derivatives may favor tubulin-specific effects .
Table 2: Physicochemical Properties
*LogP predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
